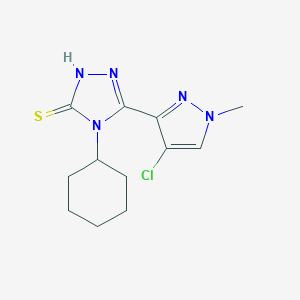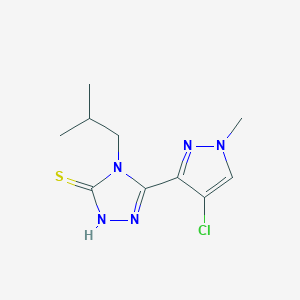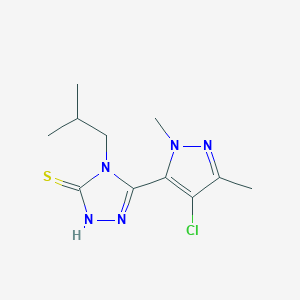![molecular formula C22H17F2N3O3 B279949 N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In a study conducted by Liu et al., this compound A was found to inhibit the activity of Cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory mediators. Another study conducted by Wu et al. showed that this compound A could activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in regulating energy metabolism and inflammation.
Biochemical and Physiological Effects
This compound A has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound A has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of specific enzymes, such as COX-2 and matrix metalloproteinases (MMPs). These effects suggest that this compound A has the potential to be used as a therapeutic agent for various inflammatory and cancer-related disorders.
Advantages and Limitations for Lab Experiments
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A has several advantages for lab experiments, including its high purity and yield, and its well-established synthesis method. However, one of the limitations of using this compound A in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the long-term toxicity and safety of this compound A, which are crucial factors to consider before using it as a therapeutic agent.
Future Directions
There are several future directions for the research on N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A. One of the directions is to investigate its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders. Another direction is to study the mechanism of action of this compound A in more detail, to identify its specific targets and signaling pathways. Furthermore, studies on the long-term toxicity and safety of this compound A are needed to fully evaluate its potential as a therapeutic agent.
Conclusion
In conclusion, this compound A is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its well-established synthesis method, anti-inflammatory, analgesic, and anti-cancer properties, and biochemical and physiological effects make it a promising candidate for future research. However, further studies are needed to fully understand its mechanism of action and evaluate its long-term safety and toxicity.
Synthesis Methods
The synthesis of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A involves several steps, including the condensation of 2-fluorobenzyl hydrazine with 3-acetyl-2-furanyl chloride, followed by the reaction of the resulting intermediate with 4-fluorobenzyl alcohol. The final step involves the reaction of the intermediate with 2-chloro-5-(4-fluorophenoxy)methylbenzoic acid. The synthesis of this compound A has been reported in several research articles, and the compound has been synthesized with high purity and yield.
Scientific Research Applications
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide A has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Zhang et al., this compound A was found to inhibit the growth of human gastric cancer cells by inducing apoptosis and cell cycle arrest. Another study conducted by Li et al. showed that this compound A could alleviate inflammatory responses in rats by reducing the levels of pro-inflammatory cytokines.
Properties
Molecular Formula |
C22H17F2N3O3 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
5-[(4-fluorophenoxy)methyl]-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H17F2N3O3/c23-16-5-7-17(8-6-16)29-14-18-9-10-20(30-18)22(28)25-21-11-12-27(26-21)13-15-3-1-2-4-19(15)24/h1-12H,13-14H2,(H,25,26,28) |
InChI Key |
WYACSFHGHXDCJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
![4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)


![4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279878.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B279879.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B279880.png)
![1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279881.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-{4-nitro-1H-pyrazol-1-yl}acetamide](/img/structure/B279884.png)

![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B279890.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-morpholinyl)acetamide](/img/structure/B279891.png)
